2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide
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Overview
Description
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide is a complex organic compound that features a boronic ester group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic ester group through a reaction between a fluorinated aromatic compound and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group would yield a boronic acid, while substitution of the fluorine atom could yield a variety of substituted aromatic compounds.
Scientific Research Applications
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide has several scientific research applications:
Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other biologically active compounds.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced biological activity and stability. This compound could be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorinated aromatic ring can enhance the compound’s binding affinity to specific molecular targets due to the strong electronegativity of fluorine, which can influence the compound’s electronic properties and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar boronic ester group and fluorinated aromatic ring but differs in the position of the fluorine atom and the structure of the aromatic ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester group and a fluorinated aromatic ring but has a different functional group attached to the aromatic ring.
Uniqueness
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide is unique due to the presence of both a boronic ester group and an N-methylacetamide group, which can provide distinct reactivity and interaction profiles compared to other similar compounds. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C15H21BFNO3 |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(19)18-5/h6-8H,9H2,1-5H3,(H,18,19) |
InChI Key |
OCCPTDOROMORKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)NC)F |
Origin of Product |
United States |
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